3-[(Diethylamino)methyl]-4-methoxybenzaldehyde spectroscopic data (NMR, IR, MS)
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Introduction
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Its molecular structure combines a reactive aldehyde group, a methoxy substituent, and a tertiary benzylic amine, making it a versatile building block. A thorough understanding of its chemical identity and purity is paramount for its effective use in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. We will delve into the interpretation of this data, grounded in established principles of organic spectroscopy, to provide researchers and drug development professionals with a definitive analytical reference.
The structural features—an aldehyde, a trisubstituted aromatic ring, a methoxy group, and a diethylaminomethyl group—each produce characteristic signals in different spectroscopic techniques. This guide will systematically dissect these signals, explaining the causality behind their appearance and providing a self-validating framework for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde, both ¹H (proton) and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR reveals the electronic environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling. The spectrum of the title compound is best understood by analyzing its distinct regions: the aromatic region, the aliphatic region, and the highly deshielded aldehyde proton.
Based on the analysis of structurally similar compounds, such as 3,4-disubstituted benzaldehydes and N,N-diethylbenzylamines, the following proton signals are predicted.[1]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It typically appears as a sharp singlet far downfield.[2][3] |
| Aromatic H-2 | 7.7 - 7.8 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. Its coupling to H-6 is often small (meta coupling, J ≈ 2-3 Hz), sometimes appearing as a singlet. |
| Aromatic H-6 | 7.6 - 7.7 | Doublet of Doublets (dd) | 1H | This proton is ortho to the aldehyde and meta to the diethylaminomethyl group. It will be split by both H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). |
| Aromatic H-5 | 6.9 - 7.1 | Doublet (d) | 1H | This proton is ortho to the electron-donating methoxy group, which shields it and shifts it significantly upfield. It shows a characteristic ortho coupling to H-6 (J ≈ 8-9 Hz). |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H | The protons of the methoxy group are shielded by the oxygen atom and appear as a sharp singlet, as there are no adjacent protons to couple with. |
| Benzylic (-CH₂-) | 3.6 - 3.8 | Singlet (s) | 2H | The benzylic protons are adjacent to both the aromatic ring and the nitrogen atom, placing them in this chemical shift range. They typically appear as a singlet due to the absence of adjacent protons. |
| Methylene (-NCH₂CH₃) | 2.5 - 2.7 | Quartet (q) | 4H | These methylene protons are adjacent to the methyl group (3 protons), resulting in a quartet splitting pattern (n+1 rule, 3+1=4). |
| Methyl (-NCH₂CH₃) | 1.0 - 1.2 | Triplet (t) | 6H | These methyl protons are adjacent to the methylene group (2 protons), resulting in a triplet splitting pattern (n+1 rule, 2+1=3). |
-
Sample Preparation: Dissolve 5-10 mg of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks and assign the chemical shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
The predicted chemical shifts are based on data from substituted benzaldehydes and aromatic ethers.[4][5]
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| Aldehyde (C=O) | 190 - 192 | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes. |
| Aromatic C-4 (-OCH₃) | 162 - 165 | The carbon atom directly attached to the electron-donating methoxy group is strongly shielded and appears far downfield in the aromatic region. |
| Aromatic C-2 | 130 - 132 | This carbon is adjacent to the aldehyde group. |
| Aromatic C-1 (-CHO) | 128 - 130 | The ipso-carbon bearing the aldehyde group. |
| Aromatic C-6 | 126 - 128 | Aromatic CH carbon. |
| Aromatic C-3 (-CH₂N) | 124 - 126 | The ipso-carbon bearing the diethylaminomethyl group. Its shift is influenced by both the adjacent methoxy and aldehyde groups. |
| Aromatic C-5 | 110 - 112 | This carbon is ortho to the strongly donating methoxy group, causing significant shielding and an upfield shift. |
| Benzylic (-CH₂-) | 55 - 58 | This benzylic carbon is attached to a nitrogen, which deshields it relative to a simple alkyl group. |
| Methoxy (-OCH₃) | 55 - 56 | A typical value for an aromatic methoxy carbon. |
| Methylene (-NCH₂CH₃) | 46 - 48 | The methylene carbons of the ethyl groups are deshielded by the adjacent nitrogen atom. |
| Methyl (-NCH₂CH₃) | 11 - 13 | The terminal methyl carbons are the most shielded carbons in the molecule, appearing far upfield. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C acquisition (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).
NMR Data Correlation Diagram
The following diagram illustrates the key structural fragments and their expected correlation in the NMR spectra.
Caption: Correlation of NMR signals with molecular fragments.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expected IR Data and Interpretation
The IR spectrum of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde will be dominated by absorptions from the carbonyl group, the aromatic ring, and C-H bonds.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |
| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene ring. |
| 2970 - 2850 | Aliphatic C-H Stretch | Strong | Strong signals corresponding to the symmetric and asymmetric stretching of the C-H bonds in the diethyl and methoxy groups. |
| 2820 & 2720 | Aldehyde C-H Stretch | Weak-Medium | This pair of weak to medium peaks, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde group and is a key confirmation of this functionality.[8] |
| ~1685 | C=O Carbonyl Stretch | Strong | This is one of the most intense and sharpest peaks in the spectrum. Its position, slightly lower than a typical aliphatic aldehyde (~1730 cm⁻¹), is due to conjugation with the aromatic ring, which weakens the C=O bond.[9] |
| 1580 - 1600 | Aromatic C=C Stretch | Medium | These absorptions arise from the stretching vibrations within the benzene ring. |
| ~1260 & ~1030 | C-O Stretch | Strong | A strong, broad absorption corresponding to the asymmetric C-O-C stretch of the aryl ether (methoxy group). A second, symmetric stretch appears near 1030 cm⁻¹. |
| ~1150 | C-N Stretch | Medium | The stretching vibration of the benzylic C-N bond. |
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid (ATR): If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining insight into the molecule's structural components.
Expected Mass Spectrum and Fragmentation Analysis
For 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde (Molecular Weight: 221.30 g/mol ), Electron Ionization (EI) would likely be used.
-
Molecular Ion (M⁺˙): A peak at m/z = 221 is expected, corresponding to the intact molecule with one electron removed. The intensity may be moderate due to the propensity for fragmentation at the benzylic position.
-
Major Fragment Ions: The fragmentation is dominated by cleavage at the bonds adjacent to the nitrogen atom and the aromatic ring, as these can lead to the formation of stable carbocations or radical cations.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway | Expert Insights |
| 220 | [M-H]⁺ | Loss of a hydrogen atom, typically from the aldehyde, to form a stable acylium ion. | This is a common fragmentation for aromatic aldehydes. |
| 192 | [M-CHO]⁺ | Loss of the formyl radical (·CHO) from the molecular ion. | Cleavage of the aldehyde group. |
| 149 | [M-N(CH₂)₂]⁺ | α-cleavage (benzylic cleavage) with loss of the diethylamino radical. This results in a stable, resonance-stabilized benzylic carbocation. | This is expected to be a very prominent, if not the base peak , due to the high stability of the resulting cation. |
| 86 | [CH₂=N(CH₂CH₃)₂]⁺ | α-cleavage where the charge is retained on the nitrogen-containing fragment. | This is the characteristic iminium ion fragment from the diethylaminomethyl side chain and is a strong indicator of this structural motif.[10][11] |
| 72 | [N(CH₂CH₃)₂]⁺ | Diethylamino cation radical. | Fragmentation of the side chain. |
Fragmentation Workflow Diagram
Sources
- 1. homework.study.com [homework.study.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. brainly.com [brainly.com]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwith.stevens.edu [researchwith.stevens.edu]


